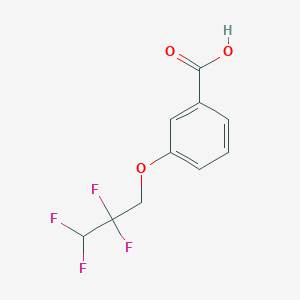

3-(2,2,3,3-Tetrafluoropropoxy)benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2,2,3,3-Tetrafluoropropoxy)benzoic acid is a chemical compound with the CAS Number: 438466-00-3 . It has a molecular weight of 266.19 . The IUPAC name for this compound is 3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzoic acid .

Molecular Structure Analysis

The molecule contains a total of 25 bonds. There are 17 non-H bonds, 7 multiple bonds, 4 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aromatic), 1 hydroxyl group, and 1 ether (aromatic) .Physical And Chemical Properties Analysis

The compound has a molecular weight of 266.19 . The InChI code for this compound is 1S/C11H10F4O3/c12-10(13)11(14,15)6-18-5-7-2-1-3-8(4-7)9(16)17/h1-4,10H,5-6H2,(H,16,17) .Scientific Research Applications

Preparation of Amorphous Metal-Organic Frameworks

The compound can be used in the preparation of amorphous metal-organic frameworks (aMOFs). These are hybrid porous materials with several tunable properties, allowing them to be utilized for a wide range of applications . The aMOFs have potential favorable properties compared to their crystalline equivalents, including increased defect concentration, improved processability, and gas separation ability .

Use in Wood Panel Adhesives

The compound can be used in the production of wood panel adhesives. In a study, a self-neutralizing system was used to counteract too acidic a pH, unsuitable for wood adhesives, and tested it on MUF resins augmented by the addition of citric acid or other organic acids . The addition of the buffering system increased the strength of the bondline in both the plywood and particleboard, both when dry and after hot water and boiling water tests .

Solvatochromatic Absorption

The compound shows solvatochromatic absorption, indicating that some type of aggregation occurs in the concentrated solutions due to interchain interactions . This property can be useful in various fields such as chemical sensing, molecular electronics, and photovoltaics.

Degradation of 2,3,3,3-Tetrafluoropropene

The compound can be used in the study of the degradation of 2,3,3,3-Tetrafluoropropene . This is important in understanding the environmental impacts of this compound.

properties

IUPAC Name |

3-(2,2,3,3-tetrafluoropropoxy)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F4O3/c11-9(12)10(13,14)5-17-7-3-1-2-6(4-7)8(15)16/h1-4,9H,5H2,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJHPUSYYAQOIPI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OCC(C(F)F)(F)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2,2,3,3-Tetrafluoropropoxy)benzoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 3-[(5-bromo-2-hydroxybenzyl)amino]benzoate](/img/structure/B2737355.png)

methyl}amino)acetate](/img/structure/B2737357.png)

![1-(4-Ethoxybenzoyl)-4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B2737358.png)

![N-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2737359.png)

![4-(2,5-dimethoxyphenyl)-6-(3-hydroxypropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2737361.png)

![N-{2-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}acetamide](/img/structure/B2737362.png)

![(Z)-ethyl 2-(2-(benzo[d][1,3]dioxol-5-yl)hydrazono)-3,5-dimethyl-2H-pyrrole-4-carboxylate](/img/structure/B2737363.png)